Perfluoro-2-butyltetrahydrofuran
Description
Contextualization within Organofluorine Chemistry and Fluorous Science
Organofluorine chemistry is a branch of chemistry that studies the properties and applications of compounds containing carbon-fluorine bonds. These bonds are among the strongest in organic chemistry, imparting exceptional thermal and chemical stability to the molecules. Perfluoro-2-butyltetrahydrofuran (B80474), with its molecular formula C8F16O, is a quintessential example of a perfluorinated compound, where the high electronegativity and steric bulk of the fluorine atoms shield the carbon backbone from chemical attack. greenpeace.tonih.gov
This compound is particularly relevant within "fluorous science," a sub-discipline that leverages the unique physical properties of highly fluorinated compounds. midwestadvocates.org Fluorous compounds are typically immiscible with both aqueous and common organic solvents, creating a third phase. This property is exploited in "fluorous biphasic systems" (FBS) for catalyst and product separation. this compound serves as a fluorous solvent, facilitating reactions where reactants or catalysts have been tagged with perfluorinated "ponytails." For instance, it has been used as a reaction medium for the synthesis of carboxylic esters, where its immiscibility with the water generated during the reaction simplifies product separation. tcichemicals.com
Historical Trajectories and Research Significance of Perfluorinated Ethers
The history of organofluorine chemistry dates back to the 19th century, but it expanded significantly during and after World War II, driven by military applications such as the Manhattan Project. wikipedia.orgnih.gov The development of industrial-scale production methods like electrochemical fluorination (ECF) in the 1940s and 1950s made a wide range of perfluorinated substances, including perfluoroethers, commercially available. nih.gov
Perfluorinated ethers, as a class, were developed to improve the properties of existing fluoropolymers and to serve as highly inert and stable fluids. wikipedia.orgresearchgate.net The introduction of an ether linkage into a perfluoroalkane chain can impart flexibility and improve processability without significantly compromising chemical resistance. researchgate.net This led to the development of materials like perfluoroalkoxy alkanes (PFA) and lubricants such as Krytox. researchgate.net While the general history of perfluorinated ethers is well-documented as part of the broader expansion of the fluorochemical industry, specific historical details regarding the first synthesis and developmental milestones of this compound are not prominently featured in available scientific literature. Its significance in research is primarily tied to its application as a fluorous solvent, a concept that gained traction in the 1990s as a green chemistry technique for catalyst recovery.
Methodological Frameworks in this compound Studies
The study of this compound and related perfluorinated compounds relies on a suite of advanced analytical and computational techniques. These frameworks are essential for confirming the structure, purity, and properties of these highly stable molecules.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. cnr.it It provides detailed structural information by identifying the chemical environment of each fluorine atom. While specific, detailed ¹⁹F NMR spectral data for this compound is not widely published in research literature, the analysis would be expected to show distinct signals corresponding to the different -CF₂- and -CF₃ groups within the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of perfluorinated compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile compounds like this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the identification of unknown perfluorinated ethers in complex mixtures. nih.gov
Chromatographic Techniques
Gas Chromatography (GC): Given its volatility and thermal stability, gas chromatography is a primary method for the analysis of this compound. nih.govmdpi.com It is used to separate the compound from reaction mixtures or impurities and to determine its purity. The choice of column and detector is critical for achieving good separation and sensitivity for perfluorinated compounds. nih.gov
Computational Modeling
Quantum Chemical Computations: Computational methods, such as Density Functional Theory (DFT), are employed to predict the physicochemical properties of per- and polyfluoroalkyl substances (PFAS). mdpi.commdpi.com These models can calculate molecular structures, thermodynamic properties, and even predict NMR chemical shifts. researchgate.netmines.edu While specific computational studies focusing exclusively on this compound are not prevalent, these general methodologies are applicable for understanding its molecular geometry, electronic structure, and reactivity. mdpi.com
Research Data & Properties
The following tables summarize key physicochemical properties and the analytical methodologies relevant to the study of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈F₁₆O | nih.gov |
| Molecular Weight | 416.06 g/mol | scbt.com |
| CAS Number | 335-36-4 | scbt.comfluoryx.com |
| Density | 1.77 g/mL at 25 °C | fluoryx.com |
| Boiling Point | 98-101 °C | fluoryx.com |
| Melting Point | -88 °C | fluoryx.com |
| Refractive Index | 1.296 at 20 °C | fluoryx.com |
Table 2: Methodological Frameworks for Analysis
| Methodology | Application for Perfluorinated Ethers | Reference |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Structural elucidation and identification of fluorine environments. | cnr.it |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | nih.govfda.gov |
| Gas Chromatography (GC) | Separation and purity analysis of volatile compounds. | nih.govnih.gov |
| Computational Modeling (e.g., DFT) | Prediction of molecular structure, properties, and spectroscopic data. | mdpi.commines.edu |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQJMIEZVMYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871632 | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
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Molecular Weight |
416.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
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| Record name | Perfluoro-2-butyltetrahydrofuran | |
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CAS No. |
335-36-4, 40464-54-8 | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
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| Record name | Fluorocarbon 77 | |
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| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
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| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
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| Record name | Perfluoro-2-butyltetrahydrofuran | |
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| Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |
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| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
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| Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |
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Synthetic Methodologies and Precursor Chemistry of Perfluoro 2 Butyltetrahydrofuran
Direct Fluorination Approaches to Perfluoro-2-butyltetrahydrofuran (B80474)
Direct fluorination stands as a principal method for the synthesis of perfluorinated compounds. This process involves reacting a hydrocarbon precursor with a potent fluorinating agent. However, the extreme reactivity of elemental fluorine necessitates precise control to prevent the cleavage of the carbon skeleton, particularly the C-O bond within the tetrahydrofuran (B95107) ring. Electrochemical fluorination (ECF), or the Simons process, is a common alternative that generates fluorine in situ, offering a more controlled reaction environment.
Achieving high selectivity and yield in the synthesis of this compound requires meticulous optimization of reaction parameters. The goal is to favor C-H bond substitution over C-C or C-O bond cleavage. Key variables include the choice of fluorinating agent, reaction temperature, pressure, and the use of solvents or catalysts.
Several factors influence the outcome of the fluorination process:
Temperature: Lower temperatures are generally preferred to mitigate the high exothermicity of the reaction and reduce fragmentation of the molecule.
Fluorine Concentration: Using a diluted stream of fluorine gas (typically mixed with an inert gas like nitrogen) allows for better control over the reaction rate.
Catalysis: Methods employing reagents like cobalt trifluoride can provide a solid-phase fluorine source, which helps moderate the reaction's intensity compared to using elemental fluorine gas directly.
Electrochemical Conditions: In the Simons process, variables such as voltage, current density, and the composition of the electrolyte are crucial for maximizing the yield of the desired perfluorinated product.
Table 1: General Parameters for Optimizing Direct Fluorination of Heterocyclic Ethers
| Parameter | Objective | Typical Conditions/Strategy | Potential Outcome on Selectivity |
|---|---|---|---|
| Temperature | Minimize molecular fragmentation | -20°C to 10°C | Lower temperatures reduce unwanted side products from bond cleavage. |
| Fluorine Flow | Control reaction rate | Use N₂ or He as a diluent (5-20% F₂) | A slower, more controlled reaction enhances the yield of the target molecule. |
| Solvent | Dissipate heat and stabilize reactants | Perfluorinated solvents or anhydrous hydrogen fluoride (B91410) (aHF) | An inert solvent helps manage the reaction's exothermicity and improves handling. |
| Catalyst | Moderate reactivity | Cobalt (III) Fluoride (CoF₃) | Provides a controlled, solid-source fluorination, often leading to higher yields. |
| ECF Voltage | Control electrochemical potential | 5-6 V (Simons Process) | Optimized voltage favors fluorination without extensive breakdown of the precursor. |
The logical and primary precursor for the synthesis of this compound is its hydrocarbon analogue, 2-butyltetrahydrofuran (B94675). nih.gov The purity and structure of this precursor are paramount to the success of the fluorination process. The synthesis of 2-butyltetrahydrofuran can be achieved through various organic chemistry routes, including a green chemistry approach starting from renewable resources. rsc.org One such method involves the hydrogenation and subsequent deoxygenation of furfuralacetone, a derivative of lignocellulose. rsc.org
For direct fluorination, the precursor must be exceptionally pure and anhydrous. The presence of water or other protic impurities can lead to violent reactions with the fluorinating agent and the formation of unwanted byproducts, significantly lowering the yield and complicating purification.
Plasma Polymerization Techniques for Fluorocarbon Film Deposition
This compound, as a volatile perfluorinated cyclic ether, is a candidate monomer for plasma polymerization, a technique used to deposit thin, highly durable fluorocarbon films. In this process, the monomer is introduced into a vacuum chamber and subjected to an energetic plasma, which fragments the molecules into reactive species that then polymerize on a substrate surface. mdpi.com
The architecture of the resulting fluoropolymer film is highly dependent on the plasma conditions. By controlling these parameters, it is possible to tailor the film's properties, such as thickness, cross-linking density, and surface energy. mdpi.com
Key parameters for controlling film synthesis include:
RF Power: Higher radio-frequency power leads to greater fragmentation of the monomer, resulting in a more highly cross-linked and amorphous film. researchgate.net Lower power settings may allow for more of the monomer's original chemical structure, such as the tetrahydrofuran ring, to be retained in the polymer. researchgate.net
Monomer Flow Rate: The rate at which the monomer is introduced into the plasma chamber affects the deposition rate and the chemical structure of the film. mdpi.com
Pressure: The chamber pressure influences the energy of the ions and electrons in the plasma and the residence time of the monomer, thereby affecting the polymerization mechanism.
Table 2: Influence of Plasma Parameters on Fluorocarbon Film Characteristics
| Parameter | Effect on Monomer | Resulting Film Architecture | Reference |
|---|---|---|---|
| Increasing RF Power | Higher degree of fragmentation | Increased cross-linking, higher density, lower retention of monomer structure. | researchgate.net |
| Decreasing RF Power | Less fragmentation ("milder" plasma) | Higher retention of monomer structure, potentially lower film density. | researchgate.net |
| Increasing Monomer Flow | Higher density of monomer vapor | Typically leads to a higher deposition rate. | mdpi.com |
| Pulsed Plasma | Discharge-on/off cycles | Can produce unique film morphologies, such as submicrometer-sized grains. | researchgate.net |
The chemical structure of the fluorocarbon monomer is a critical determinant of the final film's properties. Comparative studies on linear, cyclic, and aromatic fluorocarbon monomers show significant differences in the resulting plasma-polymerized films. researchgate.net Cyclic structures, like that in this compound, tend to be less completely fragmented during plasma polymerization than linear alkanes, which can lead to films with higher thermal stability. researchgate.net
The presence of an oxygen atom in the this compound structure would likely influence the film's final composition and surface properties. The ether linkage represents a potential fragmentation point, which could lead to the incorporation of oxygen-containing functional groups within the polymer matrix. This, in turn, could affect the film's hydrophobicity and chemical reactivity compared to films polymerized from purely fluorocarbon monomers. The polymerization of other cyclic ethers has been shown to enhance properties like the electrochemical window of the resulting material. acs.org
Exploratory Synthetic Routes for this compound Analogues
While direct fluorination is the most established route, research into novel synthetic methodologies could provide access to analogues of this compound with tailored properties. These exploratory routes often involve building the molecule from smaller fluorinated building blocks rather than converting a hydrocarbon precursor.
Potential exploratory strategies include:
Electrophile-Mediated Cyclization: A strategy analogous to those used in non-fluorinated systems could involve the cyclization of a perfluorinated long-chain alcohol containing a double bond. nih.govnih.gov This would require the synthesis of a suitable perfluoroalkenol precursor, which could then be induced to cyclize to form the substituted tetrahydrofuran ring.
Ring-Closing Reactions: The development of novel organometallic catalysis could enable the synthesis of substituted tetrahydrofurans from diene precursors. researchgate.net Applying this logic to fluorinated chemistry, the Ti-catalyzed cyclomagnesiation of perfluorinated dienes could be an avenue for creating perfluoroalkyl-substituted tetrahydrofuran rings.
Building-Block Approaches: The synthesis could proceed by coupling smaller fluorinated fragments. For instance, a reaction involving a perfluorinated Grignard-type reagent with a functionalized perfluorinated epoxide could generate a precursor that is then cyclized. The development of new, stable, and versatile fluorinating agents continues to expand the toolkit for such complex syntheses. nih.gov Furthermore, established reactions like the Wittig-Horner or Heck-type couplings are being adapted for the synthesis of novel perfluorinated monomers, which could serve as precursors to complex analogues. mdpi.com
Oxidative Polymerization Strategies
The term "oxidative polymerization" typically refers to the formation of large polymer chains. However, the underlying principles of oxidation can be applied to intramolecular cyclization reactions to form cyclic ethers. Oxidative cyclization is a powerful strategy for constructing heterocyclic rings, including the tetrahydrofuran (THF) core. nih.govnih.gov These reactions generally involve the oxidation of a substrate to generate a reactive intermediate, such as a radical cation, which is then trapped by an internal nucleophile to close the ring. nih.gov
Research has demonstrated that alcohol nucleophiles can effectively trap radical cation intermediates generated from precursors like enol ethers or through the oxidation of C-H bonds. nih.govnih.gov In a hypothetical pathway applicable to a fluorinated system, a precursor such as a long-chain polyfluoro-alcohol could be selectively oxidized. This oxidation would generate a carbon-centered radical, which could then be trapped by the hydroxyl group to form the tetrahydrofuran ring. For instance, a visible-light photoredox-catalyzed reaction could generate an alkoxy radical from a polyfluorinated alcohol. This could be followed by a sequence involving radical translocation and subsequent oxidative cyclization to yield the cyclic ether. nih.gov
The direct application to perfluorinated substrates is challenging due to the high strength and inertness of carbon-fluorine bonds. However, these methods have proven effective for non-fluorinated and partially fluorinated systems, providing a conceptual framework. The key would be the design of a precursor with a site susceptible to oxidation that could initiate the cyclization cascade.
Table 1: Examples of Oxidative Cyclization for Tetrahydrofuran Ring Formation This table presents data from studies on non-fluorinated systems to illustrate the principles of the reaction.
| Precursor Type | Oxidant / Catalyst System | Solvent | Yield (%) | Reference |
| Unsaturated Alcohol | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Dichloromethane (B109758) | 75-90% | rsc.org |
| Enol Ether with Alcohol | Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | 70-85% | nih.gov |
| Primary/Secondary Alcohol | Pd(OAc)₂ / Pyridine / O₂ | Toluene | 65-98% | caltech.edu |
| Alcohol (via Alkoxy Radical) | Ir(ppy)₃ / Hypervalent Iodine Reagent / Blue Light | Dichloromethane | 50-80% | nih.gov |
Nucleophilic Substitution and Radical Addition Pathways
Intramolecular reactions involving nucleophilic substitution and radical addition are cornerstone strategies for the synthesis of five-membered rings like tetrahydrofuran. nih.govdiva-portal.org
Nucleophilic Substitution
The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers. masterorganicchemistry.com This reaction involves an intramolecular SN2 attack of an alkoxide on a carbon atom bearing a good leaving group. masterorganicchemistry.comyoutube.com To synthesize this compound, a hypothetical precursor would be a perfluorinated C8-chain containing a hydroxyl group and a leaving group at appropriate positions (e.g., C-2 and C-5).
For example, a perfluorooctan-2-ol derivative with a leaving group such as a tosylate or iodide at the C-5 position could be used. Treatment with a strong, non-nucleophilic base would deprotonate the alcohol to form the perfluoroalkoxide. This internal nucleophile would then attack the electrophilic carbon at C-5, displacing the leaving group and forming the heptafluorotetrahydrofuran ring with the nonafluorobutyl side chain. The efficiency of such 5-exo-tet cyclizations is generally high. youtube.com
Table 2: Conditions for Intramolecular Williamson Ether Synthesis
| Leaving Group | Base | Solvent | Temperature | General Applicability |
| -I, -Br, -Cl | Sodium Hydride (NaH) | Tetrahydrofuran (THF), DMF | Room Temp. to 60 °C | Excellent for 5- & 6-membered rings |
| Tosylate (-OTs) | Potassium tert-butoxide | tert-Butanol | Room Temp. | Very common and effective |
| Mesylate (-OMs) | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | Mild conditions, good yields |
| Triflate (-OTf) | Pyridine, Proton Sponge® | Dichloromethane | 0 °C to Room Temp. | Highly reactive, for sensitive substrates |
Radical Addition and Cyclization
Radical cyclizations provide an alternative pathway to tetrahydrofuran rings, often under mild conditions. rsc.org These reactions typically proceed via a 5-exo-trig cyclization, where a carbon-centered radical adds to an internal double bond. diva-portal.org For a perfluorinated system, a precursor could be designed to generate a radical at a specific position that can be trapped by an oxygen atom.
A plausible strategy could involve the cyclization of an unsaturated perfluoroalcohol. More advanced methods using visible-light photoredox catalysis can generate alkoxy radicals from alcohols, which then undergo a 1,5-hydrogen atom transfer (1,5-HAT) to create a carbon-centered radical that cyclizes. nih.gov While 1,5-HAT is not feasible in a perfluorinated chain, a related pathway could be envisioned starting from a perfluoro-iodoalkane. Homolytic cleavage of the weak carbon-iodine bond would generate a perfluoroalkyl radical, which could then be trapped intramolecularly by a suitably positioned hydroxyl group to forge the C-O bond and close the ring.
Mitsunobu Reaction Applications in Fluorous Ether Synthesis
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction is mediated by the combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
This methodology is highly applicable to intramolecular cyclizations for the synthesis of cyclic ethers from diols. nih.govnih.gov In this context, one hydroxyl group within the diol acts as the nucleophile, while the other is activated by the Mitsunobu reagents and converted into a good leaving group (an oxyphosphonium salt). The subsequent intramolecular SN2 attack results in ring closure. nih.gov
A hypothetical synthesis of this compound via an intramolecular Mitsunobu reaction would start from a perfluorinated diol, such as perfluorooctane-2,5-diol. Upon exposure to Mitsunobu conditions, one of the hydroxyl groups would be activated, allowing the other to attack and form the perfluorinated tetrahydrofuran ring in a single, stereocontrolled step. The use of an intramolecular Mitsunobu reaction for the formation of complex cyclic ethers has been successfully demonstrated in natural product synthesis. nih.govrsc.org
Table 3: Common Reagents for the Mitsunobu Reaction
| Phosphine Reagent | Azodicarboxylate Reagent | Common Solvents | Key Features |
| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | THF, Dichloromethane, Toluene | The classic, most common combination. |
| Triphenylphosphine (PPh₃) | Diisopropyl azodicarboxylate (DIAD) | THF, Toluene | DIAD is often preferred over DEAD due to greater stability. |
| Polymer-bound PPh₃ | Di-tert-butyl azodicarboxylate | THF, Dichloromethane | Simplifies purification; byproducts are removed by filtration. |
| Tributylphosphine (PBu₃) | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Toluene, Benzene | Useful for more acidic nucleophiles. |
Advanced Analytical and Spectroscopic Characterization in Perfluoro 2 Butyltetrahydrofuran Research
Elucidation of Molecular Structures and Conformations
Determining the precise molecular structure and conformation of PFBuTHF and related compounds is fundamental to understanding their properties. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.
NMR spectroscopy, especially ¹⁹F NMR, is a powerful technique for analyzing fluorinated compounds. In the context of PFBuTHF, it serves not only in direct characterization but also in its application as a specialized solvent. Certain fluorinated copolymers, for instance, are soluble in PFBuTHF, which enables their structural analysis by NMR. acs.org
Research has utilized ¹⁹F NMR to verify the solubility of fluorinated reaction products. In one study, the limited ability of PFBuTHF to dissolve a high molecular weight solid product from a fluorination reaction was confirmed by examining the solution with ¹⁹F NMR. mit.edu The analysis looked for characteristic signals of the product, which were found to be very weak compared to the solvent signals, thereby quantifying the low solubility. mit.edu Similarly, ¹⁹F NMR has been employed to analyze the microstructure of comonomers in fluoroelastomers, where PFBuTHF can be used as a solvent. google.com
Mass spectrometry, often coupled with gas chromatography (GC-MS), is a crucial method for identifying and quantifying impurities in chemical samples. In the field of perfluorocarbon liquids, PFBuTHF has been identified as an impurity in materials intended for high-purity applications.
Investigations into batches of perfluoro-n-octane (PFO) have utilized GC-MS to analyze their purity profiles. researchgate.net These analyses successfully identified several impurities, including Perfluoro-2-butyltetrahydrofuran (B80474), alongside other compounds. researchgate.netnih.gov The ability of GC-MS to separate volatile compounds and provide their mass spectra makes it highly effective for detecting trace-level contaminants in a complex fluorinated matrix.
| Impurity | Analytical Context | Reference |
|---|---|---|
| p-Xylene | Detected in toxic PFO batches | nih.gov |
| Ethylbenzene | Detected in toxic PFO batches | nih.govresearchgate.net |
| Perfluorooctanoic acid (PFOA) | Detected in toxic PFO batches | nih.govresearchgate.net |
| 1H,1H,7H-dodecafluoro-1-heptanol (DFH) | Detected in toxic PFO batches | nih.gov |
| 1H-perfluorooctane (1H-PFO) | Detected in toxic PFO batches | nih.gov |
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are the cornerstone of separation science, providing the means to isolate and quantify individual components within a mixture. For a compound like PFBuTHF, both gas and liquid chromatography play significant roles.
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like PFBuTHF. Recent advancements have focused on enhancing its detection capabilities for fluorinated substances. A notable development is the use of a gas chromatography–isotope ratio infrared spectrometer (GC-IRIS) for compound-specific isotope analysis (CSIA) of fluorinated compounds, including PFBuTHF. rsc.orgrsc.org This method allows for the precise determination of carbon isotopic compositions, which can be used to trace the sources and transformation processes of these compounds in the environment. rsc.org
While specific HPLC methods for PFBuTHF are less documented in available research, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of many other per- and polyfluoroalkyl substances (PFAS), especially in environmental and biological samples. nih.govspeciation.net The development of ultra-high-performance liquid chromatography (UHPLC) has further improved analysis time and limits of detection for PFAS compounds. mdpi.com
The coupling of chromatography with powerful detectors, known as hyphenated techniques, provides unparalleled analytical capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is vital for impurity profiling. It combines the separation power of GC with the identification capabilities of MS, enabling the detection of compounds like PFBuTHF even when present at low concentrations in complex mixtures such as commercial perfluorocarbon liquids. researchgate.netacs.org
Gas Chromatography–Isotope Ratio Infrared Spectrometry (GC-IRIS): This novel technique has been successfully developed for the carbon CSIA of various fluorinated organic compounds. rsc.orgsciprofiles.com The method provides reliable δ¹³C measurements, which were cross-validated with traditional elemental analysis–isotope ratio mass spectrometry (EA-IRMS). rsc.org This approach represents a significant advancement for characterizing the isotopic signatures of compounds like PFBuTHF. rsc.org
| Compound | δ¹³C Signature (‰) | Reference |
|---|---|---|
| This compound | -30.1 ± 0.3 | rsc.orgrsc.orgsciprofiles.com |
| Heptafluorobutyric acid | -26.1 ± 0.3 | rsc.orgrsc.orgsciprofiles.com |
| Trifluoroacetic acid | -30.2 ± 0.3 | rsc.orgrsc.orgsciprofiles.com |
| Perfluoropentanoic acid | -41.0 ± 0.2 | rsc.orgrsc.orgsciprofiles.com |
| Perfluorobutyl methyl ether | -45.3 ± 0.2 | rsc.orgrsc.orgsciprofiles.com |
| Perfluoropropyl vinyl ether | -55.9 ± 0.4 | rsc.orgrsc.orgsciprofiles.com |
Development of Specialized Analytical Techniques for Fluorinated Compounds
The analysis of fluorinated compounds is often challenging due to their chemical inertness and unique properties conferred by the strong carbon-fluorine bond. h5mag.com This has driven the development of specialized analytical methods.
The aforementioned GC-IRIS technique is a prime example of such a specialized development. rsc.orgrsc.org It provides a robust and novel optical method for determining carbon isotopic compositions in fluorinated ethers and acids, overcoming challenges faced by traditional methods. sciprofiles.com This tool is valuable for studying the environmental fate and behavior of these persistent substances. rsc.org
Furthermore, techniques like the total oxidizable precursor (TOP) assay are being developed to measure a broader range of PFAS. clu-in.org The TOP assay converts oxidizable PFAS precursors into terminal acids that are then measured by LC-MS/MS, giving a more complete picture of total PFAS contamination. speciation.net While not yet specifically applied to PFBuTHF in the reviewed literature, such innovative approaches highlight the ongoing evolution of analytical strategies for the entire class of fluorinated compounds.
Addressing Challenges in Per- and Polyfluoroalkyl Substances (PFAS) Analysis
The analysis of PFAS is inherently challenging due to the sheer number of compounds, many of which are unknown or exist as isomers, and the need for methods that can differentiate and quantify them in complex matrices. A significant challenge has been the identification of specific PFAS impurities in commercial products. For instance, this compound has been identified as an impurity in toxic batches of perfluorooctane (PFO) intended for medical applications such as retinal surgery. researchgate.netresearchgate.net Its detection in these instances highlights the critical role of analytical chemistry in ensuring product purity and safety.
To address these challenges, researchers employ a range of sophisticated techniques. Gas chromatography coupled with mass spectrometry (GC/MS) has been a key method for identifying volatile impurities like this compound in perfluorochemical products. researchgate.net
A more advanced approach for tracing the sources and environmental fate of fluorinated compounds is Compound-Specific Isotope Analysis (CSIA). A novel gas chromatography–isotope ratio infrared spectrometer (GC-IRIS) method has been developed for the carbon CSIA of various fluorinated organic compounds, including this compound. rsc.org This technique allows for the precise measurement of carbon isotopic compositions, which can help in distinguishing between different production batches or environmental sources. The measured isotopic signature for this compound provides a crucial reference point for such studies. rsc.org
Table 1: Isotopic and Spectroscopic Data for this compound
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| GC-IRIS | δ¹³C Signature | -30.1 ± 0.3‰ | rsc.org |
| ¹⁹F NMR | Chemical Shift (Internal -CF₂-O-) | ~91 ppm (upfield from CFCl₃) | mit.edu |
Furthermore, spectroscopic methods are indispensable for characterizing polymers and materials involving this compound. For example, ¹⁹F Nuclear Magnetic Resonance (NMR) has been used to confirm the presence of this compound when testing its solvency power for polymers. mit.edu Similarly, Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) are used to characterize the functional groups and elemental composition of films produced from the plasma polymerization of this compound. acs.org
Broad-Spectrum Analytical Methods for Organic Fluorine
Given that thousands of different PFAS exist, targeted analysis of individual compounds is often insufficient for a comprehensive assessment. pfasolutions.org This has led to the development of broad-spectrum methods that measure the total amount of organic fluorine, providing a more complete picture of PFAS contamination or content. These methods are crucial for screening and can capture compounds like this compound as part of a total fluorine measurement.
One of the most prominent broad-spectrum techniques is Adsorbable Organic Fluorine by Combustion Ion Chromatography (AOF-CIC) . ca.gov This method, modeled after USEPA Method 1621, quantifies the total amount of fluorine in a sample that can be adsorbed onto a carbonaceous material. It is a robust technique for getting a comprehensive measure of organic fluorine in various matrices. ca.gov
Non-targeted analytical approaches using high-resolution mass spectrometry (HRMS), particularly liquid chromatography-HRMS (LC-HRMS), are powerful tools for identifying both known and previously unknown PFAS. pfasolutions.orgca.gov By providing highly accurate mass measurements, HRMS allows for the determination of elemental formulas, which can then be used to tentatively identify compounds like this compound in complex environmental or biological samples. pfasolutions.org
The Total Oxidizable Precursor (TOP) assay is a hybrid approach that combines a chemical oxidation step with standard targeted analysis. pfasolutions.org In this method, unknown PFAS precursors are oxidized to form specific perfluoroalkyl carboxylic acids (PFCAs) that can be readily quantified. While this method transforms the original compounds, it reveals the presence of "hidden" PFAS that would otherwise go undetected by targeted methods. pfasolutions.org
These broad-spectrum and non-targeted methods provide a vital top-down approach to analysis. While specific methods like GC-IRIS can provide detailed information on individual compounds like this compound, the broader techniques are essential for initial screening and for understanding the total organofluorine content in a sample, ensuring that no significant contributors are overlooked. rsc.orgpfasolutions.orgca.gov
Table 2: Overview of Analytical Methods for Organic Fluorine
| Method Type | Technique | Application | Relevance to this compound |
|---|---|---|---|
| Targeted/Specific | Gas Chromatography-Mass Spectrometry (GC/MS) | Identification of volatile impurities in products. researchgate.net | Used to identify it as an impurity in medical-grade perfluorooctane. researchgate.net |
| Gas Chromatography-Isotope Ratio Infrared Spectrometry (GC-IRIS) | Compound-specific isotope analysis for source tracking. rsc.org | Provides a specific carbon isotopic signature (δ¹³C). rsc.org | |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural characterization and solubility testing. mit.edu | Used to detect its presence as a solvent for polymers. mit.edu | |
| Broad-Spectrum | Adsorbable Organic Fluorine (AOF-CIC) | Measures total organic fluorine in a sample. ca.gov | Would be included in the total fluorine measurement. |
| Non-Targeted | High-Resolution Mass Spectrometry (HRMS) | Identification of known and unknown PFAS in complex matrices. pfasolutions.org | Can be tentatively identified based on its accurate mass. |
| Hybrid | Total Oxidizable Precursor (TOP) Assay | Quantifies precursors by oxidizing them to terminal PFAS. pfasolutions.org | Its presence could be inferred if it acts as a precursor. |
Theoretical and Computational Investigations of Perfluoro 2 Butyltetrahydrofuran Systems
Molecular Modeling and Simulation Studies
Molecular modeling and simulation serve as a computational microscope to probe the interactions and dynamics of Perfluoro-2-butyltetrahydrofuran (B80474) at an atomistic level. These methods have been particularly instrumental in understanding its behavior as a solvent.
A crucial step in performing accurate molecular simulations is the development of a reliable intermolecular potential model, often referred to as a force field. For this compound, a specific intermolecular potential model has been developed to facilitate simulation studies of its properties as a fluorous solvent. researchgate.netwayne.edu
This model is based on the Lennard-Jones plus point charges functional form. researchgate.netwayne.edu This approach represents the interactions between non-bonded atoms using two main components:
Lennard-Jones Potential: This term models the short-range repulsive and long-range attractive (van der Waals) forces between atoms. It is defined by two parameters for each atom type: the collision diameter (σ), which represents the size of the atom, and the well-depth (ε), which describes the strength of the attraction.
Point Charges: These are assigned to each atomic center to model the electrostatic interactions arising from the polar C-F and C-O bonds within the molecule.
In a study focused on the solvation of halogens in various fluorinated liquids, researchers developed such a model for this compound. researchgate.netwayne.edu The development of these parameters is a critical research finding, as it enables the computational study of systems containing this molecule. To achieve agreement with experimental data for the solubility of chlorine and fluorine, the researchers had to introduce specific dissimilar interaction parameters (binary interaction parameters) for the Lennard-Jones well-depths between the solute (halogen) and the solvent (this compound). researchgate.netwayne.edu These were 0.89 for chlorine and 0.75 for fluorine. researchgate.netwayne.edu
With a developed intermolecular potential model, molecular simulations can be employed to investigate the solvation dynamics and the nature of interactions between this compound and dissolved solutes. The solubility of gases like fluorine, chlorine, and bromine in this compound has been a subject of such computational studies. researchgate.netwayne.edu
Molecular dynamics and Monte Carlo simulations, particularly using methods like the Widom test-particle insertion, have been used to calculate the solubility of these gases. researchgate.netwayne.edu The simulations revealed that the solubility of chlorine in this compound at 298 K is on the order of 10⁻² in mole fraction. wayne.edu The solubility of fluorine was found to be an order of magnitude lower than that of chlorine. wayne.edu
Furthermore, the analysis of solute-solvent radial distribution functions from these simulations provides a detailed picture of the solution's structure. researchgate.netwayne.edu A key finding from these studies is the identification of preferential solvation sites. It was determined that for halogen gases, the terminal CF₃ groups of the fluorinated solvent molecules are the preferred sites for solvation. researchgate.netwayne.edu This insight into the molecular-level structure of these solutions is crucial for understanding the solvent properties of this compound.
Quantum Chemical Calculations
While extensive molecular modeling has been performed, dedicated quantum chemical investigations on the intrinsic properties of this compound are less prevalent in the literature. However, general principles of perfluorinated compounds and data from related studies allow for an analysis of its electronic structure and reactivity.
The electronic structure of this compound is dominated by the high electronegativity of the fluorine atoms. This leads to highly polarized carbon-fluorine (C-F) bonds, with significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. The carbon-oxygen (C-O) bond in the tetrahydrofuran (B95107) ring is also polar. These bond polarities are the fundamental reason for the significant electrostatic interactions modeled by point charges in the force fields discussed previously.
The inherent stability of perfluorinated compounds like this compound means they have very limited reactivity. ethernet.edu.et Computational studies often focus on their lack of reactivity, for instance, in the context of atmospheric chemistry. One study investigated the atmospheric fate of various fluorocarbons and concluded that compounds like this compound are practically insoluble in water and are not significantly removed from the atmosphere by rainout or washout. researchgate.net The primary atmospheric removal pathway for many organic compounds is reaction with the hydroxyl radical (•OH). mst.edu For perfluorinated compounds, the rate of this reaction is extremely slow due to the absence of C-H bonds and the strength of the C-F bonds. mst.edu
While specific computational predictions of reaction pathways for this compound are not a major focus of published research, its widespread use as an inert solvent in various chemical reactions, including those involving highly reactive reagents, is a testament to its low reactivity. nist.govdtic.milmit.edu For instance, it has been used as a solvent in direct fluorination reactions and for copolymers of chlorotrifluoroethylene. dtic.milmit.edu In one study, it was noted that out of several non-fluorinated and fluorinated carbon solvents tested, only this compound and 1,1,2-trichlorotrifluoroethane (B165192) showed slight solvation ability for a particular fluorinated polymer, highlighting its specialized solvent properties. nist.gov However, in a fire suppression test, it was observed to fuel the fire rather than extinguish it, suggesting that under extreme thermal conditions, its decomposition can lead to reactive species. scribd.com
Investigations into Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound have been experimentally determined, providing crucial data for engineering calculations and for validating computational models. A significant portion of this work was conducted with the caveat that the sample was a mixture of isomers, though this is not expected to significantly detract from the utility of the data for many applications. researchgate.net
Experimental studies have reported on the heat capacity, pressure-volume-temperature (P-V-T) relations, and vapor pressure of this compound. researchgate.net The molal latent heat of vaporization was calculated using the Clapeyron equation. researchgate.net The thermodynamic properties have been presented in both tabular and graphical formats, such as log P vs. enthalpy diagrams. researchgate.net The internal consistency of this thermodynamic data is reported to be within ±1.5%. researchgate.net
Below are interactive tables summarizing some of the reported thermodynamic properties for the saturated liquid and superheated vapor of this compound.
Table 1: Thermodynamic Properties of Saturated this compound
Note: The original data was presented in English units. The table below can be adapted to show these or converted units.
| Temperature (°F) | Pressure (psia) | Specific Volume Liquid (ft³/lb) | Specific Volume Vapor (ft³/lb) | Enthalpy Liquid (Btu/lb) | Enthalpy Vapor (Btu/lb) | Entropy Liquid (Btu/lb°R) | Entropy Vapor (Btu/lb°R) |
| 60 | 3.38 | 0.00959 | 2.50 | 10.3 | 70.3 | 0.0203 | 0.1413 |
| 100 | 8.25 | 0.00996 | 1.09 | 20.1 | 75.3 | 0.0390 | 0.1385 |
| 140 | 17.5 | 0.01038 | 0.548 | 30.1 | 80.0 | 0.0565 | 0.1370 |
| 180 | 33.5 | 0.01089 | 0.298 | 40.4 | 84.4 | 0.0728 | 0.1358 |
| 220 | 60.0 | 0.01151 | 0.173 | 51.1 | 88.3 | 0.0881 | 0.1345 |
| 260 | 101 | 0.01230 | 0.105 | 62.3 | 91.6 | 0.1026 | 0.1328 |
| 300 | 162 | 0.01338 | 0.0652 | 74.5 | 94.0 | 0.1167 | 0.1305 |
| 340 | 251 | 0.01495 | 0.0400 | 88.0 | 94.8 | 0.1310 | 0.1265 |
| 380 | 375 | 0.0180 | 0.0225 | 104.5 | 91.0 | 0.1470 | 0.1190 |
| 402.8 | 465 | 0.0225 | 0.0225 | 96.0 | 96.0 | 0.1225 | 0.1225 |
Table 2: Thermodynamic Properties of Superheated this compound Vapor
| Pressure (psia) | Property | 180°F | 220°F | 260°F | 300°F | 340°F | 380°F |
| 14.7 | V (ft³/lb) | 0.655 | 0.710 | 0.764 | 0.817 | 0.868 | 0.918 |
| H (Btu/lb) | 82.2 | 87.2 | 92.2 | 97.2 | 102.2 | 107.2 | |
| S (Btu/lb°R) | 0.1425 | 0.1505 | 0.1580 | 0.1650 | 0.1715 | 0.1775 | |
| 30 | V (ft³/lb) | 0.320 | 0.360 | 0.395 | 0.428 | 0.460 | 0.490 |
| H (Btu/lb) | 83.8 | 88.4 | 93.0 | 97.6 | 102.3 | 107.0 | |
| S (Btu/lb°R) | 0.1360 | 0.1440 | 0.1510 | 0.1575 | 0.1635 | 0.1690 | |
| 60 | V (ft³/lb) | - | 0.173 | 0.192 | 0.209 | 0.226 | 0.242 |
| H (Btu/lb) | - | 88.3 | 92.8 | 97.2 | 101.8 | 106.4 | |
| S (Btu/lb°R) | - | 0.1345 | 0.1415 | 0.1480 | 0.1540 | 0.1595 | |
| 100 | V (ft³/lb) | - | - | 0.105 | 0.120 | 0.132 | 0.144 |
| H (Btu/lb) | - | - | 91.6 | 96.0 | 100.6 | 105.2 | |
| S (Btu/lb°R) | - | - | 0.1328 | 0.1395 | 0.1455 | 0.1510 |
The phase behavior of this compound is also characterized by its use as a component in fluorous biphasic systems, where it forms a distinct phase from many organic solvents. This property is fundamental to its application in catalysis and separation processes.
Empirical and Predictive Models for Phase Transitions
The study of phase transitions in this compound (PFBTF) relies on a combination of experimentally determined thermodynamic properties and predictive models. While comprehensive theoretical models specifically for PFBTF are not extensively detailed in publicly available literature, its phase behavior can be understood through empirical data and by drawing parallels with similar perfluorinated compounds.
Key physical properties of PFBTF, essential for developing and validating phase transition models, have been reported. These properties serve as the foundation for empirical correlations and equation of state (EoS) models.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8F16O | fishersci.co.ukguidechem.com |
| Molecular Weight | 416.06 g/mol | fishersci.co.ukguidechem.com |
| Boiling Point | 99-107 °C | guidechem.comsynquestlabs.com |
| Melting Point | -88 °C | guidechem.comsynquestlabs.com |
| Density | 1.770 g/cm³ at 25 °C | fishersci.co.uksynquestlabs.com |
| Vapor Pressure | 31 mmHg at 25 °C | fishersci.co.uk |
The development of predictive models for the phase transitions of PFBTF would likely involve equations of state, such as the Peng-Robinson or Soave-Redlich-Kwong equations, modified to better suit highly fluorinated systems. Research on other perfluorocarbons has demonstrated the utility of developing specific Helmholtz energy equations of state based on experimental data to accurately model thermodynamic properties over a range of temperatures and pressures. nist.gov Such models are crucial for predicting vapor-liquid equilibria, critical properties, and other phase behaviors essential for the application of PFBTF in various fields. A notable publication in the Journal of Chemical & Engineering Data specifically addresses the thermodynamic properties of this compound, suggesting a repository of empirical data that can be used to develop and validate such predictive models. acs.org
Correlation of Microscopic Interactions with Macroscopic Properties
The macroscopic properties of this compound are a direct consequence of the microscopic interactions between its molecules. The highly electronegative fluorine atoms create strong C-F bonds, leading to a molecule with a low polarizability and weak intermolecular forces, which are predominantly van der Waals forces. researchgate.net The presence of the ether oxygen atom introduces a slight polarity to the molecule, but the perfluorinated butyl group's shielding effect minimizes its impact on intermolecular interactions.
Computational chemistry, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, provides a powerful tool for investigating these microscopic interactions and their correlation with macroscopic properties. nih.gov While specific computational studies on PFBTF are not widely available, research on similar perfluoroethers and per- and polyfluoroalkyl substances (PFAS) offers valuable insights. acs.orgacs.org
These studies reveal that the helical structure often adopted by perfluoroalkyl chains influences the packing and, consequently, the density and viscosity of these fluids. wikipedia.org The ether linkage in perfluoroethers can affect the flexibility of the carbon chain, which in turn influences the boiling point and vapor pressure. For PFBTF, the cyclic tetrahydrofuran ring introduces a degree of rigidity compared to a linear perfluoroether.
The correlation between microscopic interactions and macroscopic properties can be summarized as follows:
Low Surface Tension: The weak intermolecular forces, a hallmark of perfluorinated compounds, result in low surface tension.
High Density: The high atomic mass of fluorine atoms contributes to the high density of PFBTF compared to its hydrocarbon analogs. carlroth.com
Chemical Inertness: The strong C-F bonds and the shielding of the carbon backbone by fluorine atoms lead to high thermal and chemical stability. researchgate.net
Gas Solubility: The weak intermolecular interactions create larger cavities within the liquid structure, allowing for the dissolution of gases, a known characteristic of many perfluorinated liquids. scbt.com
Computational models for similar compounds have been used to predict properties such as vapor pressure and partition coefficients, demonstrating the potential of these methods to fill data gaps for compounds like PFBTF. nih.gov The development of accurate force fields for perfluorinated compounds is an active area of research that will further enhance the ability to predict the macroscopic properties of PFBTF from its molecular structure. acs.org
Perfluoro 2 Butyltetrahydrofuran As a Specialized Solvent in Advanced Chemical Systems
Design and Application of Fluorous Biphasic Systems
Fluorous biphasic systems (FBS) leverage the distinct property of fluorous solvents, like perfluoro-2-butyltetrahydrofuran (B80474), to form a separate liquid phase from many conventional organic solvents. libretexts.orgtcichemicals.com This immiscibility at ambient temperatures, which can often be overcome by heating to form a single phase, is the cornerstone of FBS technology. libretexts.orgtaylorfrancis.com This unique behavior allows for the effective separation of catalysts and reactants, streamlining purification processes and enabling catalyst recycling. libretexts.orgtcichemicals.com
Solvent Properties for Liquid-Liquid Phase Separations
The effectiveness of this compound in liquid-liquid phase separations stems from its high degree of fluorination. This "fluorophilicity" leads to strong interactions with other fluorinated molecules, such as fluorous-tagged catalysts or reagents, while exhibiting limited miscibility with non-fluorinated organic and aqueous solvents. nih.govresearchgate.net This differential solubility is the driving force behind the phase separation, allowing for the selective partitioning of components between the fluorous and non-fluorous phases. tcichemicals.com After a reaction, upon cooling, the system separates into distinct layers, with the fluorous phase containing the catalyst and the organic or aqueous phase containing the product. libretexts.orgtcichemicals.com This simplifies product isolation and allows for the recovery and reuse of the expensive fluorous catalyst. tcichemicals.com
Tunable Solvent Systems with Fluorous Components
The properties of fluorous biphasic systems can be fine-tuned by adjusting the solvent composition. nih.govnih.gov By blending this compound with other fluorous or non-fluorous co-solvents, it is possible to modulate the polarity and fluorophilicity of the fluorous phase. nih.gov This "solvent tuning" allows for the optimization of partition coefficients, which describe the distribution of a solute between the two liquid phases. nih.govnih.gov For instance, increasing the polarity of the fluorous phase can enhance the solubility of certain less-fluorinated reactants or catalysts, while still maintaining the biphasic nature of the system for effective separation. researchgate.net This tunability provides a powerful tool for designing efficient reaction and separation processes tailored to specific chemical transformations. nih.govnih.gov
Solvation Phenomena of Gases and Solutes in Fluorous Media
Perfluorinated solvents, including this compound, exhibit a remarkable capacity to dissolve gases, a property that is crucial for various chemical reactions. scbt.comf2chemicals.com This high gas solubility is attributed to the weak intermolecular forces within the fluorous solvent, which creates larger and more numerous cavities capable of accommodating gas molecules. researchgate.net
Experimental and Theoretical Studies of Halogen Solubility
Experimental studies have investigated the solubility of various halogens in perfluorinated solvents. For instance, the solubility of chlorine gas in this compound has been measured and found to be on the order of 10⁻² in mole fraction. acs.orgnih.gov In contrast, fluorine gas exhibits a significantly lower solubility in this compound, approximately an order of magnitude less than that of chlorine at 298 K. acs.org The solubility of bromine in similar perfluorinated solvents has been found to be higher than that of chlorine. acs.orgnih.gov
Theoretical studies, employing molecular simulations, have been used to complement these experimental findings. acs.orgnih.gov For this compound, an intermolecular potential model based on the Lennard-Jones plus point charges functional form was developed to accurately simulate its interactions with halogen solutes. acs.orgnih.gov These computational models have revealed that the preferential solvation sites for halogen gases are often the terminal CF₃ groups of the fluorinated solvent molecules. nih.govua.pt
Below is an interactive table summarizing the experimental mole fraction solubility of various halogens in this compound at 298 K and a partial pressure of 1 bar.
| Gas | Mole Fraction Solubility (x₂) |
| Chlorine (Cl₂) | ~10⁻² |
| Fluorine (F₂) | ~10⁻³ |
Note: The solubility of bromine in this compound has been studied in the broader context of perfluorinated solvents and is generally higher than that of chlorine. acs.orgnih.gov
Gas Transport and Dissolution Mechanisms
The dissolution of gases in fluorous solvents like this compound is governed by several factors. According to Henry's Law, the amount of dissolved gas is approximately proportional to the partial pressure of that gas above the liquid. f2chemicals.com The solubility of a gas generally decreases with increasing temperature, reaching zero at the boiling point of the solvent. f2chemicals.com
The mechanism of gas dissolution in perfluorinated liquids is influenced by the weak van der Waals forces between the solvent molecules. chemguide.co.uk This results in a lower cohesive energy density compared to conventional solvents, creating larger interstitial spaces that can readily accommodate gas molecules. This "free volume" within the liquid is a key factor contributing to the high gas solubility observed in these systems. The process can be conceptualized as the creation of a cavity within the solvent to host the gas molecule, followed by the interaction between the solute and the solvent. researchgate.net In perfluorinated solvents, the energy required to form this cavity is relatively low, favoring the dissolution process. researchgate.net
Role in Reaction Media and Process Intensification
This compound serves as a valuable reaction medium, particularly for reactions involving gaseous reactants like oxygen or hydrogen. tcichemicals.comscbt.com Its ability to dissolve significant quantities of these gases enhances their availability for reaction, leading to improved reaction rates and efficiencies. This is a key aspect of process intensification, where the goal is to develop smaller, more efficient, and safer chemical processes.
For example, in oxidation reactions, the high solubility of oxygen in this compound can facilitate the oxidation of various substrates. tcichemicals.com Similarly, in hydrogenation reactions, the enhanced concentration of dissolved hydrogen can lead to faster and more complete conversions. The use of fluorous biphasic systems with this compound also contributes to process intensification by simplifying product separation and catalyst recycling, reducing waste and operational complexity. libretexts.orgtcichemicals.com For instance, in the synthesis of carboxylic esters, the fluorous solvent dissolves the reactants and catalyst at elevated temperatures, while the water generated during the reaction is immiscible and separates out. tcichemicals.com Upon cooling, the desired ester product can be easily separated from the fluorous phase containing the catalyst. tcichemicals.com
Facilitation of Homogeneous and Heterogeneous Reactions
The distinct phase behavior of perfluorinated solvents like PFBTF with conventional organic solvents is a cornerstone of their application in catalysis. rsc.org Many fluorous and organic solvent pairs that are immiscible at ambient temperatures become a single, homogeneous phase upon heating. taylorfrancis.com This thermomorphic behavior is ingeniously exploited to combine the high efficiency of homogeneous catalysis with the practical separation advantages of heterogeneous systems. taylorfrancis.com
In the realm of homogeneous catalysis , the concept of a "fluorous biphase system" is prominent. acs.org A catalyst chemically tagged with a perfluoroalkyl chain exhibits high solubility in a fluorous solvent such as PFBTF, while the organic reactants remain in a separate, immiscible organic phase at room temperature. rsc.org By increasing the temperature, the two phases merge, allowing the reaction to proceed in a homogeneous environment with intimate contact between the catalyst and substrates. taylorfrancis.com Upon completion of the reaction, the mixture is cooled, causing the phases to separate again. The product is easily recovered from the organic layer, while the expensive, fluorous-tagged catalyst is retained in the PFBTF phase and can be recycled for subsequent reactions. acs.org
For heterogeneous reactions , the exceptionally high solubility of gases in perfluorinated solvents is a key advantage. f2chemicals.com In processes such as hydrogenations or oxidations, the ability to maintain a high concentration of gaseous reactants like hydrogen or oxygen in the liquid phase can significantly accelerate reaction rates. f2chemicals.comtcichemicals.com For example, studies on oxidation reactions using a nickel complex with a fluorous β-diketone ligand in a biphasic perfluorodecalin/toluene system demonstrated the effectiveness of this approach, where the system became homogeneous upon heating to facilitate the reaction. tcichemicals.com
A practical illustration of PFBTF's role is in the aforementioned esterification reaction. tcichemicals.com The reactants, methacrylic acid and decanol (B1663958), along with an acid catalyst, dissolve in PFBTF when heated, enabling the reaction to proceed efficiently. A significant benefit in this system is that the water produced as a byproduct is insoluble in the fluorous solvent. tcichemicals.com As the reaction mixture cools, the newly formed carboxylic ester separates from the water, simplifying the isolation of the desired product. tcichemicals.com
CO2-Induced Miscibility for Enhanced Reaction Efficiency
A cutting-edge technique to enhance reaction efficiency in fluorous systems involves the use of carbon dioxide (CO2) as a "miscibility switch". researchgate.net This approach provides an isothermal alternative to temperature-driven phase merging. Due to the high solubility of CO2 in both fluorous and many organic solvents, pressurizing a biphasic fluorous-organic system with CO2 can induce the formation of a single homogeneous liquid phase at temperatures significantly lower than the mixture's normal upper critical solution temperature. researchgate.net
The benefits of CO2-induced miscibility are multifaceted. It enables reactions to be carried out at milder temperatures, which is particularly advantageous for reactions involving thermally sensitive catalysts or substrates. By creating a homogeneous reaction environment, it ensures maximum contact between reactants and the catalyst, which can lead to a significant increase in reaction rates. Research has shown substantial enhancements in turnover frequency (TOF) for homogeneously catalyzed reactions conducted in CO2-merged phases compared to traditional biphasic systems. For instance, a hydrogenation reaction demonstrated a 70% increase in TOF, while an epoxidation reaction saw a 50% enhancement. researchgate.net
This process is also readily reversible. When the CO2 pressure is released, the system reverts to its biphasic state, allowing for the straightforward separation of the product from the catalyst-containing fluorous phase. This not only boosts reaction efficiency but also minimizes the potential for fluorous solvent loss during separation. researchgate.net
Interactive Data Table: Impact of CO2-Induced Miscibility on Reaction Efficiency
The following table presents representative data on the enhancement of reaction rates in fluorous systems through the application of CO2-induced miscibility, based on published research findings. researchgate.net
| Reaction Type | Catalyst System | Phase Condition | Relative Turnover Frequency (TOF) |
| Hydrogenation | Fluorous-Sequestered | Biphasic | 1.0 |
| Hydrogenation | Fluorous-Sequestered | CO2-Merged Phase | 1.7 |
| Epoxidation | Fluorous-Sequestered | Biphasic | 1.0 |
| Epoxidation | Fluorous-Sequestered | CO2-Merged Phase | 1.5 |
Applications in Polymer and Materials Science Research Utilizing Perfluoro 2 Butyltetrahydrofuran
Fabrication of Fluoropolymer Materials and Films
The fabrication of thin films from amorphous fluoropolymers often necessitates their dissolution in a suitable solvent to enable processing techniques such as spin coating, dip coating, or casting. Perfluoro-2-butyltetrahydrofuran (B80474) has been identified as an effective solvent for this purpose, particularly for copolymers of tetrafluoroethylene (TFE) and 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (PDD), commercially known as Teflon™ AF.
Use as a Specialty Solvent for Polymer Dissolution and Casting
This compound, often referred to by its 3M trade name Fluorinert™ FC-75, is a key solvent for dissolving amorphous fluoropolymers like Teflon™ AF. biogeneral.com Unlike their semicrystalline counterparts such as PTFE, FEP, and PFA, which are only soluble in high-boiling perfluorocarbon solvents near their melting points, amorphous fluoropolymers like Teflon™ AF are soluble in several perfluorinated solvents at room temperature. biogeneral.com
The dissolution process can be slow, sometimes requiring days, and is dependent on factors such as polymer concentration, the grade of the polymer, temperature, and the method of agitation. Initially, the polymer tends to agglomerate and swell before slowly breaking up to form a solution. The solubility of Teflon™ AF in perfluorinated solvents like this compound is a distinguishing feature that allows for the formation of solutions that can be cast into thin, uniform films. biogeneral.comrushim.ru The solubility, however, varies with the grade of the polymer; for instance, Teflon™ AF 1600 is more soluble than Teflon™ AF 2400. biogeneral.comrushim.ru At room temperature, Teflon™ AF 1600 has a solubility limit of approximately 12-15% by weight, while the solubility of AF 2400 is significantly lower at 1.5-2% by weight. biogeneral.com
The resulting polymer solutions can then be applied to a substrate, and upon evaporation of the this compound, a uniform fluoropolymer film is formed. google.com This technique is crucial for creating thin, high-purity coatings and freestanding films for various applications.
Solubility of Teflon™ AF Grades in Perfluorinated Solvents
| Polymer Grade | Monomer Composition (mol %) | Glass Transition Temperature (Tg) | Solubility Limit (wt% at room temp.) | Common Perfluorinated Solvents |
|---|---|---|---|---|
| Teflon™ AF 1600 | 65% PDD, 35% TFE | 160 °C | 12-15% | This compound (FC-75) |
| Teflon™ AF 2400 | 87% PDD, 13% TFE | 240 °C | 1.5-2% | This compound (FC-75) |
Influence on Film Morphology and Surface Characteristics
The use of this compound as a solvent plays a critical role in determining the final morphology and surface properties of the cast fluoropolymer films. The slow evaporation rate of this high-boiling point solvent allows for the controlled formation of a uniform film. This process helps in minimizing defects and achieving a smooth surface, which is essential for optical and electronic applications. google.com
The resulting films are amorphous, which means the polymer chains are arranged in a disordered manner. biogeneral.com This amorphous nature, a direct consequence of the polymer's structure and the casting process from a solvent like this compound, leads to high optical clarity and transparency. researchgate.net The low surface energy of the fluoropolymer, a characteristic retained in the cast films, results in a non-stick, low-friction surface. researchgate.net
Engineering of Advanced Optical and Electronic Components
The solutions of amorphous fluoropolymers in this compound are instrumental in the fabrication of advanced optical and electronic components that leverage the unique properties of these polymers.
Development of Amorphous Fluoropolymers for Optical Applications
Amorphous fluoropolymers, such as Teflon™ AF, possess a unique combination of properties that make them highly suitable for optical applications, including low refractive index, high optical clarity, and excellent transmission across a broad range of wavelengths from ultraviolet to infrared. teflon.comelsevierpure.com
The ability to dissolve these polymers in this compound allows for their application as thin, clear coatings for optical devices. teflon.com These coatings can serve as anti-reflective layers or protective claddings for optical fibers. elsevierpure.com The low refractive index of these materials is a particularly important property for these applications. researchgate.net
Optical Properties of Amorphous Fluoropolymers
| Polymer | Refractive Index | Light Transmission | Key Optical Applications |
|---|---|---|---|
| Teflon™ AF 1600 | 1.31 | High (UV to IR) | Optical coatings, fiber optics, UV windows |
| Teflon™ AF 2400 | 1.29 | High (UV to IR) | Optical coatings, fiber optics, UV windows |
Fabrication of Pellicle Membranes and Coating Materials
A significant application of this compound is in the fabrication of pellicle membranes. google.com Pellicles are thin, transparent films stretched over a frame and used in photolithography to protect the photomask from dust and other contaminants. google.com Amorphous fluoropolymers are ideal for this application due to their high optical transmission, low refractive index, and durability. google.com
The manufacturing process involves dissolving the amorphous fluoropolymer in a solvent such as this compound to create a solution. google.com This solution is then spin-coated onto a substrate to form a thin, uniform film. After the solvent evaporates, the resulting film is adhered to a support frame to create the pellicle. google.com For example, a solution of a copolymer of 65 mole % PDD and 35 mole % TFE in a perfluorinated solvent can be used to create a 1.78 micron thick film that transmits over 92% of incident light at relevant wavelengths. google.com
Investigation of Polymer-Solvent Interactions
The interaction between amorphous fluoropolymers and solvents like this compound is a subject of research interest. The solubility of these polymers is highly selective, with perfluorinated solvents being the primary class of effective solvents. biogeneral.com This selectivity is attributed to the unique chemical nature of both the polymer and the solvent.
The dissolution process is not a simple mixing; it involves the swelling of the polymer as the solvent molecules penetrate the polymer matrix. The rate and extent of this process are influenced by temperature, with solubility generally increasing at higher temperatures. Understanding these polymer-solvent interactions is crucial for optimizing the preparation of fluoropolymer solutions for various applications and for controlling the properties of the resulting films and coatings. Higher boiling point perfluorinated solvents tend to be poorer solvents at room temperature, but their effectiveness improves with increased temperature.
Understanding Solubility Parameters and Phase Equilibria
Phase equilibria studies are fundamental to understanding how polymers behave in solution under different conditions of temperature, pressure, and concentration. This knowledge is crucial for processes such as polymer fractionation, purification, and the formation of polymer blends and membranes. While general thermodynamic models and experimental techniques exist for studying polymer phase equilibria, their specific application to systems involving this compound has not been documented in accessible research.
Impact on Glass Transition Temperature and Mechanical Properties of Polymers
The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This property is critical in determining the processing conditions and end-use applications of a polymer. Solvents and plasticizers can significantly influence a polymer's Tg; however, no studies were found that specifically measure the effect of this compound on the Tg of any polymer.
Similarly, the mechanical properties of a polymer, such as its tensile strength, modulus, and elongation at break, are paramount to its performance in structural applications. While the incorporation of solvents or residual monomers can alter these properties, there is a lack of research data on how this compound might impact the mechanical performance of polymers.
Catalysis and Reaction Engineering Within Perfluoro 2 Butyltetrahydrofuran Based Media
Design and Synthesis of Fluorous Phase-Soluble Catalysts
The effectiveness of catalysis in fluorous media hinges on the design of catalysts that are selectively soluble in the fluorous phase. This tailored solubility ensures that the catalyst remains in the perfluoro-2-butyltetrahydrofuran (B80474) layer during product extraction, allowing for its straightforward recovery and reuse.
A primary strategy for rendering catalysts soluble in fluorous solvents is the introduction of perfluoroalkyl groups, often referred to as "fluorous pony-tails." acs.orgacs.orgacs.org These highly fluorinated chains, with general structures like -(CH₂)ₘ(CF₂)ₙ₋₁CF₃, are attached to the catalyst's ligands. acs.org The high fluorine content of these tails imparts a high affinity for fluorous solvents such as this compound, while making them immiscible with most organic solvents. tcichemicals.com The number and length of these fluorous chains can be adjusted to fine-tune the catalyst's solubility and partitioning behavior between the fluorous and organic phases. For instance, phosphine (B1218219) ligands functionalized with long perfluoroalkyl chains have been successfully used to create fluorous-soluble rhodium and ruthenium catalysts. acs.orgrsc.org Another approach involves the use of fluoroacrylate polymers as a soluble support for the catalyst, which also facilitates its separation and recycling. acs.org
Dendrimer-encapsulated nanoparticles (DENs) offer a novel approach to creating fluorous-soluble catalysts. Current time information in Bangalore, IN. These are synthesized by templating the formation of metal nanoparticles within the interior of dendrimers. tcichemicals.com The dendrimer acts as both a size-controlled template and a stabilizer for the nanoparticle. tcichemicals.com To make these DENs soluble in fluorous solvents, they can be complexed with perfluorinated carboxylic acids. Current time information in Bangalore, IN. This results in a stable solution of metal nanoparticles, such as palladium, that reside exclusively in the fluorous phase, like this compound. Current time information in Bangalore, IN. This method is versatile and can be applied to various inorganic materials that can be sequestered within a dendrimer. Current time information in Bangalore, IN.
Catalytic Activity and Selectivity in Fluorous Biphasic Systems
The unique environment of fluorous biphasic systems can significantly influence the activity and selectivity of catalytic reactions. The choice of fluorous solvent, catalyst design, and reaction conditions all play a crucial role in the outcome of the chemical transformation.
Fluorous biphasic systems utilizing this compound have proven effective for various catalytic reactions, including hydrogenations and epoxidations. For instance, dendrimer-encapsulated palladium nanoparticles dissolved in this compound have demonstrated high activity in the hydrogenation of alkenes. Current time information in Bangalore, IN.
Epoxidation of olefins is another area where fluorous systems have shown promise. Various fluorous-soluble catalysts have been developed for this purpose, including manganese and cobalt porphyrin complexes, as well as iron(III) salen complexes. core.ac.uktcichemicals.commdpi.com These catalysts, in conjunction with an oxidizing agent, can efficiently convert a range of alkenes to their corresponding epoxides in a fluorous biphasic system. mdpi.comresearchgate.net The use of air as the oxidant with a fluorous iron(III) salen complex presents an environmentally friendly approach to epoxidation. mdpi.com
One of the significant advantages of conducting reactions in fluorous biphasic systems is the potential for enhanced reaction rates and high catalyst turnover frequencies (TOF). The TOF is a measure of the number of substrate molecules converted per catalytic site per unit of time. acs.org In some cases, the fluorous phase can act as a "liquid pony-tail," sequestering a dissociated ligand from the catalyst and thereby accelerating the reaction. rsc.orgrsc.org
For example, in alkene metathesis reactions using a fluorous analog of Grubbs' second-generation catalyst, a marked rate enhancement was observed when the reaction was carried out in a biphasic system of dichloromethane (B109758) and this compound compared to the organic solvent alone. rsc.org This acceleration is attributed to the phase transfer of the dissociated fluorous phosphine ligand into the fluorous phase, which shifts the equilibrium of the catalytic cycle towards the active species. rsc.org
Below is a table showing the turnover frequencies for the hydrogenation of various alkenes using dendrimer-encapsulated Pd nanoparticles in a tetrahydrofuran (B95107)/perfluoro-2-butyltetrahydrofuran biphasic system. Current time information in Bangalore, IN.
| Substrate | Turnover Frequency (TOF) (h⁻¹) |
| 1-Octene | 1800 |
| Styrene | 1500 |
| Cyclohexene | 1200 |
| Allyl alcohol | 2400 |
This table is based on data from Chechik, V., & Crooks, R. M. (1999). Current time information in Bangalore, IN.
Recovery and Recycling Methodologies for Catalysts
A key driver for the development of fluorous catalysis is the efficient recovery and recycling of expensive and often toxic heavy metal catalysts. nih.gov The immiscibility of fluorous solvents like this compound with many organic solvents at ambient temperature is the foundation of the primary recovery method: simple phase separation. tcichemicals.comtcichemicals.com After the reaction, which may be conducted at a higher temperature to ensure homogeneity, the mixture is cooled, leading to the reformation of the two phases. The organic phase contains the product, while the fluorous phase retains the catalyst, which can then be reused in subsequent reaction cycles. tcichemicals.com
Another innovative approach involves catalysts designed to have temperature-dependent solubility in organic solvents, eliminating the need for a fluorous solvent during the reaction. acs.org The reaction is performed under homogeneous conditions at an elevated temperature, and upon cooling, the fluorous catalyst precipitates and can be recovered by filtration. acs.org Additionally, solid supports like Teflon have been used to immobilize fluorous catalysts, creating a "catalyst-on-a-tape" system that can be easily introduced and removed from the reaction mixture. acs.org Membrane separation has also been explored as a method to recover water-soluble phase transfer catalysts from biphasic systems.
Separation Efficiency of Fluorous Catalysts
The use of this compound as a component of a fluorous biphasic system (FBS) or fluorous multiphase system (FMS) offers significant advantages in the separation and recycling of homogeneous catalysts. The principle behind this high separation efficiency lies in the limited miscibility of highly fluorinated solvents, such as this compound, with common organic and aqueous solvents at ambient temperatures. Catalysts are rendered "fluorous" by attaching perfluoroalkyl or other highly fluorinated ponytails to their ligands. This modification imparts a high affinity for the fluorous phase.
In a typical catalytic cycle, the fluorous phase containing the catalyst and the organic phase containing the reactants and products can be heated to form a single, homogeneous phase where the reaction proceeds efficiently. Upon cooling, the phases separate, with the fluorous catalyst partitioned into the this compound phase and the products remaining in the organic phase. This allows for the simple decantation or separation of the product phase from the catalyst-containing fluorous phase, which can then be directly reused for subsequent reaction cycles. tcichemicals.com
A practical example of this is the synthesis of carboxylic esters from methacrylic acid and decanol (B1663958) using p-toluenesulfonic acid as a catalyst in this compound. tcichemicals.com In this process, the reactants and the catalyst dissolve in the fluorous solvent at elevated temperatures. As the esterification reaction proceeds, the water produced is immiscible in the fluorous phase and can be separated. Upon completion of the reaction and cooling, the fluorous phase containing the catalyst can be readily separated from the product and reused. tcichemicals.com
The efficiency of catalyst retention in the fluorous phase is a critical factor for the economic viability and sustainability of the process. Leaching of the catalyst into the product phase is a key metric used to evaluate separation efficiency. While specific data for catalyst leaching in this compound is not extensively detailed in the reviewed literature, data from various fluorous catalytic systems provide insight into the high levels of separation achievable. For instance, in a rhodium-catalyzed hydrogenation using a fluorous biphasic system, rhodium leaching was as low as 0.1% per cycle over nine cycles. In other systems, catalyst recycling has been demonstrated for up to 20 runs with high product yields, indicating excellent catalyst retention in the fluorous phase. researchgate.netresearchgate.net
Below is a table summarizing representative data on catalyst leaching and recycling from various fluorous catalytic systems, which illustrates the potential separation efficiency when using fluorous solvents like this compound.
| Catalyst System | Reaction | Fluorous Solvent(s) | Catalyst Leaching | Number of Cycles | Reference |
| Rhodium-based catalyst | Hydrogenation | Not Specified | 0.1% Rh per cycle | 9 | tcichemicals.com |
| Palladium-catalyzed | Heck Reaction | Fluorous ionic liquid | Not Specified | 20 (83% yield) | researchgate.net |
| Platinum-based catalyst | Hydrosilylation | Not Specified | 10⁻⁶ level Pt per cycle | 8 | researchgate.net |
| Rhodium-based catalyst | Hydroformylation | Not Specified | 4.2% Rh after 9 cycles | 9 | psu.edu |
This table presents data from various fluorous catalytic systems to illustrate the general efficiency of this approach. Data specific to this compound was not available in the reviewed literature.
Sustainability Aspects in Catalytic Processes
The application of this compound in catalytic processes aligns with several principles of green chemistry, primarily through the enhanced recyclability of catalysts and the potential reduction of solvent waste. The ability to easily separate and reuse the catalyst-containing fluorous phase minimizes the loss of valuable and often toxic heavy metal catalysts, reducing their environmental impact. psu.edursc.org
However, the broader environmental impact and sustainability of using perfluorinated compounds, including this compound, are subjects of ongoing consideration. While higher molecular weight perfluorocarbons, such as those used as fluorous solvents, are generally less volatile and have lower vapor pressures than their shorter-chain counterparts (like CFCs), concerns about their persistence in the environment and potential for bioaccumulation exist. psu.edu The high global warming potential of some fluorinated compounds also necessitates careful handling and recovery to prevent their release into the atmosphere. rsc.org
To address some of these sustainability concerns, research has focused on developing more environmentally benign fluorous media. For example, the use of hydrofluoroethers, which are more affordable and have a better environmental profile, is being explored as an alternative to traditional perfluorocarbons in some applications. researchgate.net The development of "greener" catalyst recycling protocols that avoid the use of fluorous solvents altogether, for instance, by using temperature-dependent solubility for solid-liquid separation, is also an active area of research. psu.edu
Below is a table summarizing the key sustainability considerations for the use of this compound in catalysis.
| Sustainability Aspect | Advantage | Disadvantage/Concern |
| Catalyst Recycling | High efficiency of catalyst recovery and reuse, reducing waste of heavy metals. | Minor catalyst leaching can still occur, requiring monitoring. |
| Solvent Usage | Reusability of the fluorous phase reduces overall solvent consumption. | High cost of fluorous solvents can be a barrier to industrial application. |
| Environmental Impact | Lower volatility compared to short-chain fluorocarbons. | Persistence in the environment and potential for bioaccumulation. High global warming potential of some fluorinated compounds. |
| Process Safety | Perfluorinated solvents are generally non-flammable and chemically inert. | Potential for formation of hazardous byproducts under certain conditions. |
Environmental Research and Fate Studies of Perfluoro 2 Butyltetrahydrofuran
Persistence and Environmental Stability
The defining characteristic of perfluoro-2-butyltetrahydrofuran (B80474) in the environment is its exceptional stability. This persistence is a direct consequence of its chemical structure, which is composed of carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering the molecule highly resistant to breakdown under typical environmental conditions.
Abiotic degradation pathways, such as photolysis (breakdown by light) and hydrolysis (reaction with water), are generally not significant for perfluorinated substances like this compound.
For context, studies on other perfluorinated ethers have demonstrated their extreme persistence. For example, perfluoropolyethers have been shown to have very long atmospheric lifetimes, indicating their resistance to atmospheric degradation processes.
| Degradation Pathway | Expected Reactivity of this compound | General Observations for Perfluorinated Ethers |
| Photolysis | Negligible | Highly resistant to direct photolysis in the troposphere. |
| Hydrolysis | Negligible | Stable in aqueous environments under a wide range of pH conditions. |
This table provides expected trends based on the general properties of perfluorinated compounds, as specific experimental data for this compound is limited.
This compound is expected to be highly recalcitrant to microbial degradation. The full fluorination of the molecule prevents microorganisms from utilizing common enzymatic pathways to break it down. The high strength of the C-F bond and the steric hindrance provided by the fluorine atoms make it difficult for microbial enzymes to attack the carbon backbone.
While some polyfluorinated substances (which contain some C-H bonds) can be partially degraded by microorganisms, perfluorinated compounds like this compound are generally considered to be biologically inert. Research on the microbial degradation of PFAS has shown that while some transformation of precursors can occur, the complete mineralization of perfluorinated compounds is a very slow process, if it occurs at all in the environment. There is no available scientific literature that suggests significant microbial degradation of this compound.
Environmental Transport and Distribution Dynamics
The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as its low water solubility, moderate volatility, and high stability.
The mobility of this compound in soil and sediment is influenced by its tendency to partition between solid and liquid phases. For PFAS in general, adsorption to soil and sediment is controlled by a combination of hydrophobic interactions and electrostatic interactions.
As a neutral, non-ionic substance, the primary mechanism for the adsorption of this compound to soil is expected to be partitioning into organic matter. However, specific data on the soil organic carbon-water partitioning coefficient (Koc) for this compound are not available. Generally, for neutral PFAS, longer perfluoroalkyl chains lead to greater sorption. The cyclic structure of this compound may also influence its partitioning behavior. Due to its expected low adsorption to soil particles, it is likely to be mobile in soil and have the potential to leach into groundwater.
Factors Influencing Adsorption of Similar PFAS in Soil:
Organic Carbon Content: Higher organic carbon content in soil generally leads to increased adsorption.
Clay Mineralogy: The type and amount of clay minerals can influence adsorption through surface interactions.
pH: While less critical for neutral compounds, pH can affect the surface charge of soil particles and thus influence adsorption.
Given its chemical stability and likely moderate vapor pressure, atmospheric transport is a potential pathway for the long-range distribution of this compound. Once in the atmosphere, its fate is determined by its atmospheric lifetime and partitioning between the gas and particulate phases.
The atmospheric lifetime of perfluorinated ethers is generally very long due to their low reactivity with atmospheric oxidants such as hydroxyl radicals (•OH). While a specific atmospheric lifetime for this compound has not been reported, it is expected to be on the order of hundreds to thousands of years, similar to other perfluorinated ethers. This long lifetime allows for its transport over vast distances.
The partitioning of this compound between the gas phase and atmospheric particles will depend on its vapor pressure and the nature of the atmospheric aerosols. Compounds with lower volatility will tend to associate more with particulate matter. The Henry's Law constant, which describes the partitioning between air and water, is also a key parameter for understanding its environmental distribution. Specific values for these properties for this compound are not currently available in the scientific literature.
| Environmental Compartment | Expected Behavior of this compound |
| Soil | Likely to be mobile with some partitioning to organic matter. |
| Groundwater | Potential for contamination due to leaching from soil. |
| Atmosphere | Subject to long-range transport due to a long atmospheric lifetime. |
This table summarizes the expected environmental behavior based on the properties of similar perfluorinated compounds.
Classification and Broader Context within Per- and Polyfluoroalkyl Substances (PFAS) Research
This compound is classified as a per- and polyfluoroalkyl substance (PFAS). The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom. This compound, with its fully fluorinated carbon structure, unequivocally falls under this definition.
More specifically, it can be categorized as a perfluorinated cyclic ether. Within the vast and diverse group of PFAS, cyclic structures represent a smaller but environmentally relevant subgroup. Research on the environmental fate and effects of cyclic PFAS is less extensive compared to their linear counterparts like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS). The inclusion of an ether linkage within the cyclic structure further distinguishes its chemical properties and potential environmental behavior from perfluorinated alkanes and acids. The ongoing research into the thousands of different PFAS structures is essential for understanding the full scope of their environmental impact.
Integration into PFAS Frameworks for Environmental Assessment
The inclusion of this compound into comprehensive environmental assessment frameworks for per- and poly-fluoroalkyl substances (PFAS) is a complex undertaking, primarily due to the vast number of compounds falling under the PFAS umbrella. nih.gov Regulatory bodies and environmental agencies are increasingly moving towards grouping strategies to manage this large class of chemicals, rather than assessing them on a substance-by-substance basis. nih.gov These frameworks are critical for evaluating potential risks to human health and the environment. epa.govct.gov
The U.S. Environmental Protection Agency (EPA), for instance, has developed a strategic roadmap to address PFAS, which includes efforts to better understand and manage the risks posed by these "forever chemicals". epa.govnih.gov A key component of these frameworks is the hazard index approach, which is used to assess the cumulative risk of exposure to multiple PFAS. epa.gov This is particularly relevant for sites contaminated with complex mixtures of PFAS, which can occur from the use of aqueous film-forming foams (AFFF). ct.gov
For a compound like this compound, which is not as widely studied as legacy PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), its integration into these frameworks presents several challenges. nih.govchromatographyonline.com A primary hurdle is the lack of specific toxicological and environmental fate data. Risk assessments often rely on data from well-studied PFAS to make inferences about less-studied compounds through a process called read-across. nih.gov This involves grouping chemicals based on structural similarities and assuming similar toxicological profiles.
The table below illustrates a simplified example of how different PFAS might be grouped for risk assessment purposes.
| PFAS Category | Example Compounds | Key Characteristics for Grouping |
| Long-chain perfluoroalkyl carboxylic acids (PFCAs) | PFOA, PFNA | Chain length, persistence, bioaccumulation potential |
| Long-chain perfluoroalkane sulfonic acids (PFSAs) | PFOS, PFHxS | Chain length, persistence, bioaccumulation potential |
| Short-chain PFAS | PFBS, PFHxA | Shorter chain length, generally less bioaccumulative |
| Ether PFAS | GenX, ADONA | Presence of an ether linkage in the carbon chain |
| Cyclic PFAS | This compound | Cyclic structure |
The Organisation for Economic Co-operation and Development (OECD) has also been instrumental in developing definitions and frameworks for PFAS, recommending that any chemical with at least a perfluorinated methyl or methylene group be considered a PFAS. nih.gov This broad definition necessitates subgroupings for effective regulation and risk management. nih.gov
Ultimately, the effective integration of this compound into environmental assessment frameworks will depend on the generation of more compound-specific data. In the absence of such data, a precautionary approach is often advocated, where the potential for persistence, bioaccumulation, and toxicity is assumed based on its structural characteristics as a PFAS. nih.gov
Analytical Challenges in Environmental Monitoring of Related Compounds
The environmental monitoring of this compound and related cyclic PFAS compounds is fraught with analytical challenges that stem from their unique chemical properties and the complexity of environmental matrices. chromatographyonline.comhepure.com While significant advancements have been made in the detection of legacy PFAS, many of these methods may not be directly applicable or optimized for newer and less common compounds. chromatographyonline.com
A primary challenge is the sheer number of PFAS, with thousands of different compounds in existence. hepure.com This makes the development of targeted analytical methods for every individual compound impractical and costly. hepure.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and powerful technique for the detection and quantification of a wide range of PFAS in environmental samples. hepure.commdpi.com However, this method relies on the availability of analytical standards for each target compound, which may not be commercially available for emerging PFAS like this compound.
The table below summarizes some of the key analytical challenges in monitoring for a broad range of PFAS, including cyclic structures.
| Challenge | Description | Impact on Monitoring |
| Sensitivity | Many PFAS are present at very low concentrations (parts per trillion) in the environment, requiring highly sensitive analytical instrumentation. hepure.com | Difficulty in accurately quantifying environmental contamination levels. |
| Selectivity | The presence of thousands of different PFAS and other interfering substances in a sample can make it difficult to isolate and detect specific compounds. hepure.com | Potential for inaccurate results and misidentification of compounds. |
| Matrix Effects | The composition of the environmental sample (e.g., water, soil, biota) can interfere with the analytical signal, leading to under or overestimation of PFAS concentrations. nih.gov | Reduced accuracy and reliability of monitoring data. |
| Lack of Standards | Analytical standards are not available for many emerging and novel PFAS, hindering their inclusion in targeted monitoring programs. | Inability to quantify the presence of these compounds in the environment. |
| Background Contamination | The ubiquitous nature of PFAS means that they can be present in laboratory equipment and reagents, leading to potential sample contamination. chromatographyonline.com | Risk of false-positive results and inflated concentration measurements. |
For cyclic PFAS like this compound, their structural properties may influence their behavior during sample preparation and analysis, potentially requiring modifications to existing methods. For example, their retention on chromatographic columns and their fragmentation patterns in the mass spectrometer may differ from their linear counterparts. As the focus of environmental monitoring expands to include a wider range of PFAS, further research and development of analytical methods will be crucial for accurately assessing the environmental presence of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
